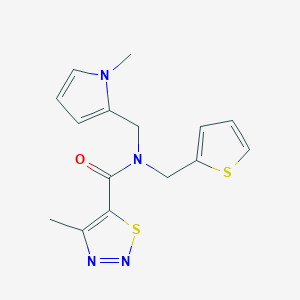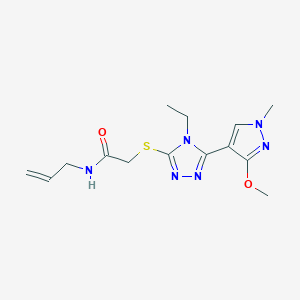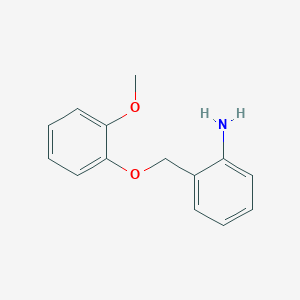![molecular formula C20H26N4O3S B2580014 N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 1049569-67-6](/img/structure/B2580014.png)
N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a thiophen-2-ylmethyl group
Wissenschaftliche Forschungsanwendungen
N’-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various receptors.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Biochemische Analyse
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide may change over time. Studies are being conducted to determine its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Research is ongoing to determine how the effects of N’-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide vary with different dosages in animal models. This includes studying any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This includes studying any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
Research is being conducted to understand how N’-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide is transported and distributed within cells and tissues. This includes studying any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes studying any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxyphenylamine with ethylene glycol to form 4-(4-methoxyphenyl)piperazine.
Alkylation: The piperazine intermediate is then alkylated with 2-bromoethylamine to introduce the ethyl group.
Amidation: The final step involves the reaction of the alkylated piperazine with thiophen-2-ylmethylamine and ethylenediamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-pressure reactors for the alkylation step and continuous flow reactors for the amidation step to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N’-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide groups can be reduced to amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Wirkmechanismus
The mechanism of action of N’-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound binds to these receptors, modulating their activity and resulting in various physiological effects. The exact pathways involved depend on the specific receptor targeted and the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: A compound with a similar structure used to manage hypertension.
Uniqueness
N’-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a methoxyphenyl group and a thiophen-2-ylmethyl group differentiates it from other arylpiperazine derivatives, potentially offering unique therapeutic benefits.
Eigenschaften
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-27-17-6-4-16(5-7-17)24-12-10-23(11-13-24)9-8-21-19(25)20(26)22-15-18-3-2-14-28-18/h2-7,14H,8-13,15H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUXOVPFUFZWIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}benzenecarboxamide](/img/structure/B2579931.png)


![N'-cyclohexyl-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2579935.png)

![2-(4-Chlorophenoxy)-2-methyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2579937.png)



![(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone](/img/structure/B2579942.png)


![5-ethyl-N-(2-methylpropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2579952.png)
![(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2579954.png)
